(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 1392878-99-7
VCID: VC2719511
InChI: InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m1./s1
SMILES: CCOC(=O)C1CCC(C(C1)N)O.Cl
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.7 g/mol

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

CAS No.: 1392878-99-7

Cat. No.: VC2719511

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride - 1392878-99-7

Specification

CAS No. 1392878-99-7
Molecular Formula C9H18ClNO3
Molecular Weight 223.7 g/mol
IUPAC Name ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m1./s1
Standard InChI Key ZEWLEQMKDHDCHV-MWDCIYOWSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)N)O.Cl
SMILES CCOC(=O)C1CCC(C(C1)N)O.Cl
Canonical SMILES CCOC(=O)C1CCC(C(C1)N)O.Cl

Introduction

Identifier TypeValue
CAS Registry Number1392745-19-5
IUPAC NameEthyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride
Molecular FormulaC9H17NO3·HCl (C9H18ClNO3)
Molecular Weight223.7 g/mol
InChI KeyZEWLEQMKDHDCHV-MWDCIYOWSA-N
SMILES NotationCCOC(=O)[C@@H]1CCC@@HO.Cl

These identifiers provide a standardized means of referencing the compound across different chemical information systems and databases . The SMILES notation and InChI code specifically encode the stereochemical configuration of the molecule, which is crucial for distinguishing it from stereoisomers.

SupplierCatalog NumberAvailable QuantitiesPurity
ReagentiaR01JOQN100 mg, 250 mg, 500 mg, 1 gNot specified
AnHorn ShopAG01JOQN100 mg, 250 mg, 1 g95%
Sigma-Aldrich (Synthonix)SY3432450595500 mgNot specified

These suppliers provide the compound for research purposes, with delivery times typically around 10 working days as indicated by AnHorn Shop .

SupplierQuantityPrice (EUR, excl. VAT)
Reagentia100 mg€ 489.45
Reagentia250 mg€ 780.46
Reagentia500 mg€ 1,107.24
Sigma-Aldrich500 mg$ 1,126.39

This pricing structure reflects the compound's complex synthesis and purification requirements, as well as its specialized research applications . The significant decrease in per-milligram cost with increasing quantity suggests economies of scale in production.

Structural Characteristics

The structural characteristics of (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride are defined by its stereochemistry and functional group arrangement, which determine its reactivity and potential applications.

Stereochemistry

The compound contains three stereogenic centers with defined absolute configurations:

  • The carboxylic acid ethyl ester at position 1 has R configuration

  • The amino group at position 3 has S configuration

  • The hydroxyl group at position 4 has S configuration

This specific stereochemical arrangement (1R,3S,4S) is critical to the compound's identity and distinguishes it from other stereoisomers such as the (1R,3S,4R) variant . The stereochemistry is reflected in both the IUPAC name and the SMILES notation: CCOC(=O)[C@@H]1CCC@@HO.Cl, where the @@ and @ symbols indicate specific stereochemical configurations .

Functional Group Reactivity

The compound contains three key functional groups, each with distinct reactivity profiles:

  • Amino group (-NH2): Present as a hydrochloride salt, this group can participate in nucleophilic substitution reactions, amide formation, and other transformations typical of primary amines once deprotonated.

  • Hydroxyl group (-OH): Can undergo esterification, etherification, oxidation, and serve as a hydrogen bond donor/acceptor.

  • Ethyl ester group (-COOC2H5): Susceptible to hydrolysis, transesterification, and reduction reactions.

These functional groups provide multiple sites for chemical modification, making the compound versatile as a building block in organic synthesis .

Related Compounds and Derivatives

Several structurally related compounds to (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride have been identified in the chemical literature and commercial catalogs.

Stereoisomers

The (1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride isomer differs from the target compound only in the stereochemistry at the 4-position (R instead of S). This compound has a distinct CAS number (1392745-37-7) and different properties . The difference in stereochemistry at one position can significantly affect the compound's biological activity and reactivity patterns.

Protected Derivatives

A notable derivative is the Boc-protected version, (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (CAS: 1210348-16-5). This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in peptide synthesis and organic chemistry to temporarily mask the reactivity of the amino group .

The Boc-protected derivative can be synthesized through a multi-stage process with reported yields of approximately 67% . This protected form is valuable in synthetic pathways where selective reaction at other functional groups is desired while keeping the amino group unreactive.

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